C–I vs. C–Br Bond Dissociation Energy: 38 kJ/mol Weaker Bond Drives Faster Oxidative Addition
The carbon-iodine bond in tert-butyl 4-iodo-3-methyl-benzoate possesses a bond dissociation energy (BDE) of approximately 238 kJ/mol, which is 38 kJ/mol lower than the C–Br bond (276 kJ/mol) in tert-butyl 4-bromo-3-methylbenzoate and 159 kJ/mol lower than the C–Cl bond (397 kJ/mol) in tert-butyl 4-chloro-3-methylbenzoate [1]. This substantial bond weakening translates directly to a lower activation barrier for oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura and related cross-couplings. In ligandless Pd(OAc)₂-catalyzed Suzuki reactions in water, iodo-substituted benzoates achieve complete conversion within minutes, whereas bromo-analogs require extended reaction times or elevated temperatures to reach comparable yields .
| Evidence Dimension | Carbon-halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–I ≈ 238 kJ/mol |
| Comparator Or Baseline | C–Br ≈ 276 kJ/mol (tert-butyl 4-bromo-3-methylbenzoate); C–Cl ≈ 397 kJ/mol (tert-butyl 4-chloro-3-methylbenzoate) |
| Quantified Difference | Δ = –38 kJ/mol (vs. Br); Δ = –159 kJ/mol (vs. Cl) |
| Conditions | Standard gas-phase bond dissociation energy values |
Why This Matters
For procurement, selecting the iodo-derivative over the bromo- or chloro-analog enables milder reaction conditions, shorter reaction times, and higher catalyst turnover—reducing both operational cost and impurity profiles in multistep syntheses.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. pp. 215–216. View Source
